ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4-one core linked to a piperidine-1-carboxylate moiety via a thioether bridge. The thienopyrimidine scaffold is substituted with a 3,4-dihydroquinoline group through a ketone-containing ethyl chain. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors associated with inflammation or metabolic disorders. The ethyl carboxylate group enhances solubility, while the sulfur atom in the thioether linkage may influence metabolic stability and binding affinity .
Properties
IUPAC Name |
ethyl 4-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-2-33-25(32)27-13-9-18(10-14-27)29-23(31)22-19(11-15-34-22)26-24(29)35-16-21(30)28-12-5-7-17-6-3-4-8-20(17)28/h3-4,6,8,11,15,18H,2,5,7,9-10,12-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMBDGDEMAKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate (CAS No. 1788532-69-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C25H28N4O4S2
- Molecular Weight : 512.6 g/mol
- Structure : The compound features a complex structure incorporating a piperidine ring, thieno[3,2-d]pyrimidine moiety, and a dihydroquinoline unit.
Biological Activity
Research on the biological activity of this compound indicates several potential therapeutic applications:
Anticancer Activity
Studies have shown that derivatives of quinoline and thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study reported that related thieno[3,2-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells (IC50 = 6.2 μM) and breast cancer cells (IC50 = 27.3 μM) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : It is suggested that the compound can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties that protect cells from oxidative stress.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Case Study 1 : A related thieno[3,2-d]pyrimidine derivative was tested for its anticancer properties and exhibited significant inhibition of tumor growth in xenograft models.
Compound IC50 (μM) Cancer Type Compound A 6.0 Colon Compound B 27.0 Breast - Case Study 2 : Research on a quinoline derivative indicated its ability to induce apoptosis in leukemia cell lines through caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in (1) heterocyclic cores, (2) substituents on the piperidine ring, and (3) linker groups. Below is a comparative analysis supported by synthetic and pharmacological data from the evidence.
Structural and Functional Comparison Table
Key Findings from Comparative Analysis
- Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., CAS 448229-93-4) lack the thioether linkage, resulting in reduced metabolic stability but higher aqueous solubility .
- Substituent Effects: The 3,4-dihydroquinoline group in the target compound may enhance binding to aromatic receptor pockets, similar to 4-chlorophenyl substituents in MCHR1 antagonists . Piperidine rings substituted with 4-fluorophenyl () or 3,4-dichlorobenzyl () groups show improved kinase inhibitory activity but may increase toxicity risks .
Linker Group Impact :
- The thioether-oxoethyl linker in the target compound provides flexibility and redox stability compared to rigid carbonyl or pyrazole linkers in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
